6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
Description
6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a dihydropyridazine derivative characterized by a pyridazine core substituted with a carboxamide group at position 3 and a thiophen-2-yl ethyl moiety at position 1.
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
6-oxo-N-(1-thiophen-2-ylethyl)-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c1-7(9-3-2-6-17-9)12-11(16)8-4-5-10(15)14-13-8/h2-7H,1H3,(H,12,16)(H,14,15) |
InChI Key |
TZUPLIWXZLALMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=NNC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of thiophene derivatives with pyridazine precursors under controlled conditions. One common method includes the condensation of thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with ethyl acetoacetate to yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can be contextualized by comparing it to analogous dihydropyridazine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Dihydropyridazine Derivatives
Key Findings and Analysis
Fluorine, being electronegative, may enhance metabolic stability but reduce π-π stacking capacity. The benzylidene hydrazide substituent in the compound from provides a planar, conjugated system that could stabilize crystal packing or enhance intermolecular hydrogen bonding.
Impact of Functional Groups :
- The carboxamide group in the target compound and BK45464 offers hydrogen-bonding sites, which are critical for biological target engagement. In contrast, the carbohydrazide group in may form additional hydrogen bonds but could exhibit reduced stability under acidic conditions.
- The carbaldehyde group in is highly reactive, making it a precursor for further synthetic modifications but less suitable for direct therapeutic use.
Crystallographic and Structural Insights: The monohydrate structure in highlights the role of water molecules in stabilizing the crystal lattice, a feature absent in the anhydrous carboxamide derivatives. Software tools like SHELX and WinGX are critical for resolving such structural details.
Biological Activity
6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, as well as its mechanisms of action based on available research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 354.4 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of various derivatives related to the dihydropyridazine structure. For instance, compounds similar to 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide have demonstrated significant activity against a range of bacterial pathogens.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Derivative 4a | 0.22 | 0.25 | Bactericidal |
| Derivative 5a | 0.30 | 0.35 | Bactericidal |
| Derivative 7b | 0.15 | 0.20 | Bactericidal |
These compounds showed inhibition zones ranging from 15 to 30 mm against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential mechanism for treating inflammatory diseases.
Anticancer Activity
Research has demonstrated that derivatives of dihydropyridazine exhibit anticancer properties through various pathways:
- Mechanism : Induction of apoptosis in cancer cells.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
A study reported IC values ranging from 10 to 20 µM for these compounds against the aforementioned cell lines, indicating a promising profile for further development .
Case Studies
- In Vitro Study on Antimicrobial Activity : A comprehensive study evaluated the antimicrobial effects of several derivatives including those related to the target compound. The findings indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, with synergistic effects observed when combined with standard antibiotics like Ciprofloxacin .
- Anticancer Evaluation : In a recent investigation, the compound was tested against various cancer cell lines. The results showed significant cytotoxicity with mechanisms involving cell cycle arrest and apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
